Product packaging for jadomycin A(Cat. No.:)

jadomycin A

Cat. No.: B1253011
M. Wt: 419.4 g/mol
InChI Key: AVMSKCRHMKXYOO-JNVIWZAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jadomycin A is a natural product belonging to the angucycline family, produced by the soil bacterium Streptomyces venezuelae ISP5230 under conditions of nutrient depletion and environmental stress . It serves as the aglycon core structure of Jadomycin B, characterized by an unusual 8H-benz[b]oxazolo[3,2-f]phenanthridine ring system but lacking the L-digitoxose sugar moiety . This unique structure is synthesized via a type II polyketide synthase (PKS) pathway, with its oxazolone ring derived from a non-enzymatic incorporation of an amino acid, such as L-isoleucine . The compound is a deep red-purple solid and is soluble in various organic solvents . This compound is a valuable tool in oncology research, demonstrating cytotoxic activity against various breast cancer cell lines, including drug-sensitive and multidrug-resistant phenotypes . Its anticancer mechanism is mediated through the generation of reactive oxygen species (ROS), particularly cytosolic superoxide, via a Copper(II)-dependent reaction . This ROS increase pushes cancer cells beyond their oxidative stress tolerance threshold, leading to cell death . The compound's activity is enhanced by copper sulfate and inhibited by copper chelators, confirming this mechanism . Furthermore, its potency is affected by cellular antioxidant pathways, including superoxide dismutase 1, glutathione, and thioredoxin systems . The structural scaffold of this compound makes it an ideal candidate for structure-activity relationship (SAR) studies, as modifications to the oxazolone ring can significantly alter its biological activity . The first total synthesis of this compound was achieved in 6 linear steps, facilitating further research into its properties and analogues .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO6 B1253011 jadomycin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

(3S,6S)-3-[(2S)-butan-2-yl]-11,19-dihydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

InChI

InChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11-,19-,23-/m0/s1

InChI Key

AVMSKCRHMKXYOO-JNVIWZAMSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

Canonical SMILES

CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

Synonyms

jadomycin A

Origin of Product

United States

Biosynthesis and Biological Production of Jadomycin a

Elucidation of the Jadomycin (B1254412) Biosynthetic Pathway

The elucidation of the jadomycin biosynthetic pathway has revealed a series of enzymatic transformations and intermediate compounds leading to the final complex structure. wikipedia.orgresearchgate.net Initial studies identified rabelomycin (B1204765) as a potential intermediate, but later research uncovered other key compounds like UWM6 and prejadomycin, suggesting a more intricate pathway. nih.govnih.gov The pathway shares common steps with other angucycline biosyntheses before diverging to form the unique jadomycin scaffold. researchgate.net

Involvement of Type II Polyketide Synthase (T2PKS) Systems

Jadomycin biosynthesis is initiated by a type II polyketide synthase (T2PKS) system. wikipedia.orgresearchgate.netplos.org T2PKS systems are responsible for the assembly of polyketide chains through the iterative condensation of acyl-CoA starter and extender units. plos.orgasm.org The core T2PKS machinery in jadomycin biosynthesis is encoded by the jad gene cluster and includes a ketoacyl synthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). plos.orgasm.orgmicrobiologyresearch.org These components work together to build the initial polyketide chain, which is typically a decaketide in the case of angucyclines. asm.orgnih.gov

Core Angucyclinone Scaffold Formation

The linear polyketide chain produced by the T2PKS undergoes a series of cyclization and aromatization reactions to form the core angucyclinone scaffold. researchgate.netnih.gov This process involves angucycline-specific enzymes such as ketoreductases, cyclases, and aromatases. nih.gov These enzymes dictate the regiospecific folding and cyclization pattern of the nascent polyketide. nih.gov Key intermediates in this stage include UWM6 and prejadomycin, which are tetracyclic angucyclinone precursors. nih.govnih.govnih.gov The formation of the angucycline framework is a crucial step that precedes the unique tailoring reactions leading to the diverse jadomycin structures. researchgate.netnih.gov

Identification and Characterization of the jad Gene Cluster

The genes responsible for jadomycin biosynthesis are organized into a dedicated gene cluster within the Streptomyces venezuelae genome. wikipedia.orgresearchgate.netmicrobiologyresearch.org This jad gene cluster has been identified and characterized, revealing the genetic basis for the various enzymatic steps involved in the pathway. wikipedia.orgresearchgate.netnih.govmicrobiologyresearch.org The cluster contains genes encoding the core T2PKS enzymes (jadABCDEIJ), as well as auxiliary genes for tailoring enzymes, sugar biosynthesis, and regulatory proteins. nih.govnih.govmicrobiologyresearch.orgmicrobiologyresearch.org Early studies cloned and characterized the PKS genes (jadABCDE), confirming their role in assembling the polyketide backbone. microbiologyresearch.org Further sequencing efforts identified additional genes involved in sugar biosynthesis (jadX, O, P, Q, S, T, U, V) and regulatory mechanisms (jadR1, jadR2, jadR). d-nb.infonih.govmicrobiologyresearch.orgpsu.edunih.gov The organization of the jad gene cluster provides insights into the coordinated expression and regulation of the biosynthetic pathway. nih.gov

Here is a table summarizing some key genes in the jad cluster and their proposed functions:

Gene LocusProposed FunctionReferences
jadAKetoacyl synthase (KSα) asm.orgmicrobiologyresearch.org
jadBChain length factor (KSβ) microbiologyresearch.orgjmicrobiol.or.kr
jadCAcyl carrier protein (ACP) microbiologyresearch.org
jadDCyclase/Dehydrase microbiologyresearch.org
jadEKetoreductase microbiologyresearch.org
jadICyclase nih.gov
jadGFAD-dependent oxygenase wikipedia.orgbeilstein-journals.orgresearchgate.netnih.gov
jadHFAD-dependent oxygenase/dehydrase nih.govbeilstein-journals.orgutupub.fi
jadSGlycosyltransferase wikipedia.orgnih.govpsu.edunih.gov
jadQGlucose-1-phosphate nucleotidyltransferase nih.govpsu.edunih.gov
jadT4,6-dehydratase nih.govpsu.edunih.gov
jadONDP-hexose 2,3-dehydratase nih.govpsu.edunih.gov
jadPOxidoreductase psu.edunih.gov
jadUNDP-4-keto-2,6-dideoxy-5-epimerase psu.edunih.gov
jadVNDP-4-keto-2,6-dideoxyhexose 4-ketoreductase psu.edunih.gov
jadR1Positive pathway regulator (OmpR-type) d-nb.infopnas.org
jadR2Repressor (TetR-like) d-nb.infopnas.org
jadR*Repressor (TetR-like) d-nb.info
jadLPutative MFS transporter researchgate.netfrontiersin.org

Key Enzymatic Transformations within the Pathway

Following the formation of the angucyclinone scaffold, a series of enzymatic transformations, along with a notable non-enzymatic step, contribute to the final structure of jadomycin A. wikipedia.orgresearchgate.netrsc.org These tailoring reactions include oxidative cleavage, amino acid incorporation, and glycosylation (for jadomycin B and other analogs). wikipedia.orgresearchgate.netrsc.orgnih.gov

FAD-dependent oxygenases play crucial roles in the late stages of jadomycin biosynthesis, particularly in the oxidative cleavage and rearrangement of the angucycline core. beilstein-journals.orgresearchgate.netnih.govnih.govresearchgate.net JadG has been identified as an oxygenase responsible for the B-ring opening reaction in jadomycin biosynthesis. researchgate.netnih.gov This reaction requires FADH₂ or FMNH₂ as cofactors, which can be supplied by flavin reductases like JadY. researchgate.netnih.govebi.ac.uk JadG represents a class of enzymes catalyzing unprecedented C-C bond cleavage reactions. researchgate.netnih.gov

JadH is another FAD-dependent enzyme in the pathway. nih.govutupub.fi Studies have shown that JadH can act as a bifunctional oxygenase/dehydrase, catalyzing the hydroxylation and dehydration of intermediates like prejadomycin, leading to the formation of dehydrorabelomycin (B1670205). nih.govresearchgate.net JadH shows similarity to other oxygenases involved in angucycline biosynthesis, such as GilOI from the gilvocarcin pathway, and these enzymes can sometimes be functionally interchangeable. utupub.finih.govscispace.com The oxidative cleavage and subsequent steps are essential for generating the reactive intermediate that undergoes amino acid incorporation. researchgate.netbeilstein-journals.org

While this compound is the aglycone, many other jadomycins, including the well-studied jadomycin B, are glycosylated with a 2,6-dideoxy sugar, specifically L-digitoxose. wikipedia.orgnih.gov The attachment of this sugar moiety is catalyzed by a glycosyltransferase encoded by the jadS gene. wikipedia.orgnih.govpsu.edunih.gov JadS transfers the activated sugar unit, NDP-L-digitoxose, to the angucycline aglycone. psu.edunih.gov

The biosynthesis of the L-digitoxose sugar unit involves a series of enzymatic steps starting from glucose-1-phosphate. nih.govpsu.edunih.gov Several genes within the jad cluster are dedicated to the assembly of this dideoxysugar. nih.govpsu.edunih.gov For example, jadQ encodes a glucose-1-phosphate nucleotidyltransferase that activates glucose, and jadT encodes a 4,6-dehydratase. nih.govpsu.edunih.gov Other enzymes, including those encoded by jadO, jadP, jadU, and jadV, are involved in further modifications, such as dehydrations, reductions, and epimerization, to produce the activated L-digitoxose. psu.edunih.govqmul.ac.ukwikidata.org Research has shown that JadS exhibits flexibility regarding the sugar donor, which has been exploited to generate novel glycosylated jadomycin analogs through precursor-directed biosynthesis. wikipedia.orgresearchgate.netnih.govresearchgate.net

Here is a table outlining the proposed roles of enzymes involved in L-digitoxose biosynthesis in the jad cluster:

Gene LocusProposed Enzymatic ActivitySubstrate (Input)Product (Output)References
jadQGlucose-1-phosphate nucleotidyltransferaseGlucose-1-phosphateNDP-glucose nih.govpsu.edunih.gov
jadT4,6-dehydrataseNDP-glucoseNDP-4-keto-6-deoxy-D-glucose nih.govpsu.edunih.gov
jadONDP-hexose 2,3-dehydrataseNDP-4-keto-6-deoxy-D-glucoseNDP-2,6-dideoxy-D-threo-4-hexulose psu.edunih.gov
jadPOxidoreductaseNDP-2,6-dideoxy-D-threo-4-hexuloseNDP-2,6-dideoxy-D-threo-hexose psu.edunih.gov
jadUNDP-4-keto-2,6-dideoxy-5-epimeraseNDP-2,6-dideoxy-D-threo-4-hexuloseNDP-2,6-dideoxy-L-erythro-4-hexulose psu.edunih.gov
jadVNDP-4-keto-2,6-dideoxyhexose 4-ketoreductaseNDP-2,6-dideoxy-L-erythro-4-hexuloseActivated L-digitoxose (NDP-L-digitoxose) psu.edunih.gov
jadSGlycosyltransferaseActivated L-digitoxose, Jadomycin AglyconeJadomycin B (or other glycosylated analogs) wikipedia.orgnih.govpsu.edunih.gov

It is important to note that the incorporation of the amino acid (such as L-isoleucine in the case of this compound) to form the E-ring is considered a chemical reaction rather than an enzymatic one, which is an unusual feature in biosynthesis and allows for the incorporation of various amino acids. wikipedia.orgresearchgate.netrsc.orgiupac.org

Other Associated Enzymes (e.g., JadO, JadP, JadQ, JadT, JadU, JadV)

Specifically, the genes jadO, P, Q, S, T, U, and V are located downstream of jadN in the gene cluster and are implicated in the biosynthesis of the 2,6-dideoxysugar nih.govresearchgate.netpsu.edu. Their roles have been investigated through sequence analysis and mutational studies nih.govresearchgate.netpsu.edu.

EnzymeGeneProposed Function in L-Digitoxose Biosynthesis
JadOjadONDP-hexose 2,3-dehydratase amazonaws.compsu.edu
JadPjadPNDP-hexose 3-ketoreductase amazonaws.compsu.edu
JadQjadQGlucose-1-phosphate nucleotidyltransferase, activates glucose to NDP-glucose nih.govamazonaws.compsu.edu
JadTjadT4,6-dehydratase, converts NDP-glucose to NDP-4-keto-6-deoxy-D-glucose nih.govamazonaws.compsu.edu
JadUjadUNDP-4-keto-2,6-dideoxy-5-epimerase, converts an intermediate to its L-erythro form amazonaws.compsu.edu
JadVjadVNDP-4-keto-2,6-dideoxyhexose 4-ketoreductase, reduces the keto group to form the activated L-digitoxose moiety nih.govamazonaws.compsu.edu
JadSjadSGlycosyltransferase, transfers the activated sugar to the aglycone (this compound) nih.govamazonaws.compsu.edu

Studies involving the disruption of these genes have shown that they are responsible for the biosynthesis of the digitoxose (B191001) moiety researchgate.net. For instance, a disrupted jadO gene resulted in a sugar unit with a C-2 hydroxyl functionality instead of the typical L-digitoxose, indicating its role in dehydration at the C-2 position researchgate.net.

Non-Enzymatic Amino Acid Incorporation Step

A distinctive feature of jadomycin biosynthesis is the incorporation of an amino acid into the angucycline core through a non-enzymatic process nih.govwikipedia.orgcdnsciencepub.comresearchgate.net. This step is crucial for the formation of the oxazolone (B7731731) ring (E-ring) characteristic of the jadomycin family wikipedia.orgcdnsciencepub.com. The amino acid is believed to condense with an aldehyde intermediate in the biosynthetic pathway nih.gov.

The non-enzymatic nature of this step is uncommon in biosynthesis wikipedia.org. Evidence supporting this includes the fact that no enzyme responsible for this specific process has been isolated from the jad gene cluster nih.gov. Furthermore, the resulting jadomycins often occur as a mixture of diastereomers at the aminal position, which is consistent with a non-enzymatic reaction nih.govresearchgate.net.

Mechanistic Hypotheses for Non-Enzymatic Integration

While the exact details of the non-enzymatic incorporation are still being elucidated, proposed mechanisms involve the condensation of an amino acid with an aldehyde intermediate derived from the polyketide backbone nih.gov. This initial condensation is thought to be followed by a series of decarboxylation and ring-closing sequences to form the pentacyclic skeleton of jadomycin nih.gov.

One early hypothesis suggested that the incorporation of isoleucine (the amino acid typically found in this compound) begins with an intermolecular 1,4-addition across a quinone enone intermediate, followed by decarboxylation nih.gov. Subsequent intramolecular addition to an aldehyde would then lead to the formation of the core structure nih.gov.

Another perspective suggests that an imine is initially formed through the reaction of a biosynthetic aldehyde and an amino acid. This is followed by cyclization and decarboxylation of the intermediate to yield the oxazolone ring rsc.org. Total synthesis efforts have provided supporting evidence for this proposed non-enzymatic imine formation and cyclization researchgate.net.

Diastereomeric Mixture Formation

The non-enzymatic nature of the amino acid incorporation step contributes to the formation of jadomycin as an inseparable mixture of diastereomers nih.govresearchgate.netacadiau.ca. This diastereomerism occurs at the aminal carbon (position 3a) of the oxazolone ring nih.govresearchgate.net.

Precursor-Directed Biosynthesis and Analog Production

The non-enzymatic amino acid incorporation step in jadomycin biosynthesis has been extensively exploited through precursor-directed biosynthesis to generate a diverse library of jadomycin analogues cdnsciencepub.comresearchgate.netacadiau.canih.govscholaris.ca. This strategy involves supplementing the growth medium of Streptomyces venezuelae with different amino acids, which are then incorporated into the jadomycin structure in place of the native isoleucine cdnsciencepub.comresearchgate.netacadiau.ca. This allows for the creation of structural variations within the oxazolone ring acadiau.ca.

Over the past two decades, precursor-directed biosynthesis has led to the generation of a library exceeding 70 jadomycin compounds, incorporating a wide range of amino acids cdnsciencepub.comscholaris.ca.

Incorporation of Proteinogenic Amino Acids

Precursor-directed biosynthesis has been successfully used to incorporate various proteinogenic amino acids into the jadomycin scaffold nih.govwikipedia.orgacadiau.canih.gov. By providing different proteinogenic amino acids in the culture medium, researchers have been able to produce novel jadomycins with structural variations in the E-ring derived from these amino acids acadiau.ca.

While this compound typically incorporates L-isoleucine, the organism can utilize other proteinogenic amino acids provided exogenously. Low-resolution MS/MS evidence has supported the incorporation of other proteinogenic amino acids, although not all have been isolated and fully characterized as oxazolone-containing jadomycins researchgate.net. Examples of isolated and characterized jadomycins incorporating proteinogenic amino acids other than isoleucine include those derived from L-tryptophan, L-lysine, and glycine (B1666218) researchgate.net.

Incorporation of Non-Proteinogenic and Synthetic Amino Acids

Beyond proteinogenic amino acids, the flexibility of the non-enzymatic incorporation step allows for the integration of non-proteinogenic and synthetic amino acids into the jadomycin structure amazonaws.compsu.eduresearchgate.netnih.govscholaris.cadal.caacadiau.ca. This significantly expands the structural diversity of obtainable jadomycin analogues amazonaws.comresearchgate.netnih.govscholaris.ca.

Using non-proteinogenic amino acids in the culture medium has yielded novel jadomycins with modified oxazolone rings researchgate.netacadiau.ca. For example, the incorporation of S-phenylglycine resulted in a jadomycin analogue with a different DNA-cleaving profile compared to other jadomycins acadiau.ca.

Furthermore, the size of the oxazolone ring can be altered by using β-amino acids. For instance, using β-alanine or racemic-3-aminoisobutyric acid as the sole nitrogen source in Streptomyces venezuelae culture has produced derivatives containing six-membered oxazinanone rings nih.gov.

Synthetic amino acids with specific functionalities can also be incorporated. A method has been developed to introduce a terminal alkyne functionality into the jadomycin scaffold by using an alkyne-functionalized amino acid, such as O-propargyl-L-serine, in precursor-directed biosynthesis acadiau.ca. This installed alkyne can then be used for further synthetic modifications, such as cycloaddition reactions, to create a library of semi-synthetic jadomycin derivatives acadiau.ca.

The ability to incorporate a wide range of proteinogenic, non-proteinogenic, and synthetic amino acids through precursor-directed biosynthesis highlights the versatility of the non-enzymatic amino acid incorporation step and has been instrumental in generating a large library of jadomycin analogues for studying structure-activity relationships cdnsciencepub.comresearchgate.netacadiau.cascholaris.ca.

Influence of Culture Conditions on Production and Diversification

The production of jadomycins by Streptomyces venezuelae is significantly influenced by culture conditions. Notably, jadomycin production is often induced when cultures are subjected to stress conditions, such as heat shock, ethanol (B145695) toxicity, or phage infection. scispace.compnas.orgnih.gov This stress-inducible nature is a key aspect of their biological production.

A significant factor in the diversification of the jadomycin family is the exploitation of the non-enzymatic amino acid incorporation step. By culturing S. venezuelae in the presence of different amino acids, a wide array of jadomycin analogs with varied E-rings can be produced. wikipedia.orgiupac.orgscispace.comcdnsciencepub.com This precursor-directed biosynthesis approach has been extensively utilized, leading to the isolation and characterization of over 70 jadomycin compounds incorporating both proteinogenic and non-proteinogenic amino acids. researchgate.netresearchgate.netresearchgate.net

Studies have shown that the yield of specific jadomycins can be highly variable depending on the amino acid supplied in the culture medium. researchgate.net For instance, investigations into modified sugar substituents through the use of blocked mutants in the L-digitoxose pathway have demonstrated that manipulating the sugar moiety can result in significant decreases in yield. iupac.orgresearchgate.net One study reported a suggested yield of 0.3 g/mL for D-olivosylated jadomycin, whereas standard jadomycin B production was reported to reach up to 69 g/mL. researchgate.net

Other culture parameters, such as the addition of organic solvents like ethanol, have been reported to influence the production of antibiotics, including the induction of jadomycin B production in Streptomyces venezuelae. scispace.commdpi.com Defined culture conditions with amino acids as the sole nitrogen source have also been used to monitor cell growth and jadomycin production. scispace.com

Genetic Engineering and Synthetic Biology Approaches in Jadomycin Production

Genetic engineering and synthetic biology offer powerful tools to manipulate the biosynthesis of natural products like this compound, aiming to improve yields, generate novel analogs, and activate silent biosynthetic pathways. oup.comfrontiersin.orgmdpi.com

Manipulation of Biosynthetic Gene Clusters

Manipulation of the jadomycin BGC in Streptomyces venezuelae has been explored to enhance production and diversify the resulting compounds. The jadomycin BGC contains several regulatory genes, including the activator JadR1 and repressors JadR* and JadR2, which play crucial roles in controlling biosynthesis. d-nb.infopnas.orgmdpi.com Engineering strategies have focused on altering these regulatory elements to modulate jadomycin production.

For example, replacing a 3.4-kb regulatory region of the jad gene cluster, containing jadW2, jadW3, jadR2, and jadR1, with a strong constitutive promoter like ermEp** has resulted in the production of jadomycin B without the need for ethanol treatment, and the yield increased approximately twofold compared to the stressed wild-type strain. nih.gov This demonstrates that manipulating the regulatory region of the BGC is an effective strategy to increase product yield. nih.gov

Studies have also investigated the synergistic repression of jadR1 transcription by JadR* and JadR2. d-nb.infomdpi.com Disrupting the pseudo-γ-butyrolactone receptor JadR2 has been shown to lead to ethanol-stress independent expression of jadomycin, highlighting JadR1 as a positive activator of the jad cluster. mdpi.com

Genetic manipulation tools, such as mobile group II introns carrying constitutive promoters, have been used to activate silent BGCs, including the jadomycin BGC in S. venezuelae. researchgate.net This involves inserting the intron with a strong promoter into the genome to drive the expression of the silent cluster. researchgate.net

Heterologous Expression Systems

Heterologous expression involves cloning a BGC into a different host organism for production. This approach is particularly useful for studying and producing natural products from strains that are difficult to culture or genetically manipulate, or for activating silent or cryptic BGCs. frontiersin.orgfrontiersin.org

The 36-kb jadomycin BGC from S. venezuelae has been successfully cloned into E. coli vectors using techniques like Cas9-assisted targeting of chromosome segments (CATCH). oup.comfrontiersin.orgfrontiersin.org While the cloning has been achieved, heterologous production of jadomycin in E. coli has not always been reported. oup.com

Streptomyces species are often preferred as heterologous hosts for expressing large NP BGCs due to their intrinsic ability to produce secondary metabolites and the availability of well-characterized strains like S. coelicolor, S. lividans, and S. albus. frontiersin.orgfrontiersin.org Various vector systems, including integrative and replicative plasmids, have been used for heterologous expression in Streptomyces. frontiersin.orgfrontiersin.org

Activating silent jadomycin BGCs in heterologous hosts or even in the native host under non-inducing conditions can be achieved by using strong or inducible promoters to drive the expression of the cluster. mdpi.comresearchgate.netrsc.org For instance, the inducible expression system Potr** has been applied to activate the silent jadomycin BGC in S. venezuelae ISP5230, showing increased jadomycin B production with increasing inducer concentrations. researchgate.net Similarly, integrative Streptomyces BAC vectors carrying inducible promoters have been used for heterologous expression of angucycline clusters, confirming production in host strains like Streptomyces albus J1074. rsc.org

While heterologous expression can lead to the production of the target natural product, the yield can vary and may be similar to or lower than that in the wild-type strain. frontiersin.org Strategies to increase production levels in heterologous hosts include substituting native promoters with strong promoters or increasing the copy number of the BGC. frontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound12160163
Jadomycin B50986109
L-Isoleucine791
L-Digitoxose162151
Chloramphenicol (B1208)5959

Data Tables

Here are some interactive data tables based on the information found:

Table 1: Influence of Amino Acid on Jadomycin Analog Production

Amino Acid SuppliedJadomycin Analog ProducedNotes
L-IsoleucineThis compoundFirst isolated jadomycin, forms E-ring. wikipedia.org
L-LeucineJadomycin LIsolated and characterized from bacterial culture. iupac.org
L-MethionineJadomycin MAglycone synthesis outlined. nih.govresearchgate.net
L-TryptophanJadomycin WAglycone synthesis outlined. nih.govresearchgate.net
L-SerineJadomycin SAglycone synthesis outlined, structure revised. nih.govresearchgate.net
L-ThreonineJadomycin TAglycone synthesis outlined, structure revised. nih.govresearchgate.net
4-AminophenylalanineJadomycin 4-amino-L-phenylalanineSuccessfully incorporated, amenable to further derivatization. scispace.com
L-AsparagineJadomycin NUnique six-membered ring containing two nitrogens. nih.gov

Table 2: Effect of Genetic Manipulation on Jadomycin B Production

StrainTreatment/ManipulationJadomycin B Production LevelNotes
S. venezuelae wild-typeEthanol treatmentBaselineProduction induced by stress. pnas.orgnih.gov
S. venezuelae engineered strainRegulatory region replaced with ermEp** promoter~Twofold increaseProduced without ethanol treatment. nih.gov
S. venezuelae ∆jadR1 mutantNo treatmentNot detectableJadR1 indispensable for production. pnas.org
S. venezuelae EJAD23 strainInsertion of ermEp-containing intron Ll.LtrBIncreasedActivation of silent BGC. researchgate.net
S. venezuelae ISP5230 with pIW01 plasmidInduction with Oxytetracycline (OTC) gradient dosesGradually increasedActivation of silent BGC using inducible promoter. researchgate.net
S. venezuelae wild-typeNo treatmentAlmost no productionUnder non-inducing conditions. researchgate.net

Chemical Synthesis and Structural Modification Strategies

Total Synthesis of Jadomycin (B1254412) A

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of jadomycin A typically involves identifying key disconnections that simplify the target molecule into more readily available precursors. A common strategy envisions the construction of the benzo[b]phenanthridine (B15496928) skeleton and the subsequent installation of the amino acid-derived oxazolone (B7731731) (E) ring. nih.govnih.gov One retrosynthetic approach proposed forming the jadomycin skeleton via imine cyclization followed by oxazolone formation from an amino-aldehyde intermediate. nih.gov Another strategy involved a 6π-electron electrocyclic ring closure to form the benzo[b]-phenanthridine core, followed by hemi-aminal ring closure and acid-catalyzed deprotection/dehydration to install the oxazolone ring. nih.gov

Formation of the Benzo[b]phenanthridine Ring System

The construction of the benzo[b]phenanthridine core is a critical step in the total synthesis of this compound. Various methodologies have been developed for this purpose. nih.govnih.gov

Electrocyclic Ring Closures

Electrocyclic ring closures have been employed as a key strategy for forming the benzo[b]phenanthridine ring system. nih.govnih.gov Specifically, a 6π-electron electrocyclic ring closure has been utilized to obtain the desired ring system. nih.gov This type of reaction involves the concerted rearrangement of π electrons in a cyclic or acyclic conjugated system, leading to the formation of a new sigma bond and a ring. masterorganicchemistry.com The stereochemistry of the product in electrocyclic reactions is governed by the Woodward-Hoffmann rules, depending on whether the reaction is performed under thermal or photochemical conditions. masterorganicchemistry.com In the context of jadomycin synthesis, this electrocyclic closure contributes to the formation of the fused tetracyclic core. nih.govacs.org

Approaches via 2-aryl-5-hydroxy-1,4-naphthoquinones

Approaches utilizing 2-aryl-5-hydroxy-1,4-naphthoquinones (such as juglone (B1673114) derivatives) have proven effective for constructing the benzo[b]phenanthridine framework. researchgate.netnais.net.cnjst.go.jp These approaches often involve the direct arylation of 5-hydroxy-1,4-naphthoquinone with aryl iodides, typically catalyzed by palladium. researchgate.netnais.net.cnresearchgate.net The resulting aryl naphthoquinones serve as key intermediates for the subsequent cyclization steps that form the desired ring system. researchgate.netjst.go.jpresearchgate.net For instance, reacting aryl naphthoquinones with L-isoleucine followed by oxidative cyclization can lead to the formation of the B and E rings simultaneously. jst.go.jpresearchgate.net

Installation of the Amino Acid-Derived E-Ring

A distinctive feature of this compound is the presence of an oxazolone (E) ring, which is derived from an amino acid, specifically L-isoleucine in the case of this compound. wikipedia.org The incorporation of the amino acid and the formation of this heterocyclic ring are crucial steps in the synthesis. In biosynthesis, this incorporation is believed to occur via a non-enzymatic process involving the condensation of a biosynthetic aldehyde intermediate with an amino acid. wikipedia.orgnih.govresearchgate.net Synthetic strategies have mirrored this by involving the condensation of an aldehyde precursor with a protected amino acid to form an imine, which then undergoes cyclization to form the oxazolone ring system. nih.gov One synthetic route involved the condensation of an aldehyde with an amino-ester, followed by a 6π-electrocyclic ring closure and acid-catalyzed trans-esterification to yield the desired ring system. nih.gov Another approach involved reacting aryl naphthoquinones with L-isoleucine, leading to an adduct that, upon oxidation, simultaneously constructed the B and E rings. jst.go.jpresearchgate.net

Challenges and Methodological Advancements in Total Synthesis

The total synthesis of this compound has faced several challenges, including the construction of the complex polycyclic core, controlling stereochemistry, and efficiently incorporating the labile amino acid-derived E-ring. wikipedia.orgsigmaaldrich.com The acid sensitivity of certain intermediates, such as the glycosidic bond in jadomycin B, has also presented difficulties in related syntheses. nih.govnih.gov

Methodological advancements have addressed these challenges. The development of efficient methods for constructing the benzo[b]phenanthridine system, such as optimized electrocyclic ring closures and palladium-catalyzed arylations of naphthoquinones, has been crucial. nih.govresearchgate.netnais.net.cn Strategies for the non-enzymatic-like incorporation of amino acids and subsequent cyclization to form the oxazolone ring have also been refined. nih.govjst.go.jp Furthermore, the ability to synthesize jadomycin analogues with different amino acids has allowed for the exploration of structure-activity relationships and the potential for generating diverse libraries of compounds. wikipedia.orgresearchgate.netresearchgate.netrsc.orgacadiau.ca The total synthesis has also provided support for proposed biosynthetic pathways, particularly regarding the non-enzymatic incorporation of the amino acid. nih.gov

Semi-Synthetic Derivatization of Jadomycins

Semi-synthetic approaches, often combined with precursor-directed biosynthesis, have been extensively used to generate a diverse library of jadomycin analogues. researchgate.netcanada.caresearchgate.net This strategy exploits a unique non-enzymatic step in the jadomycin biosynthetic pathway involving the condensation of a biosynthetic aldehyde intermediate with an amino acid present in the growth medium. researchgate.netwikipedia.orgscispace.com This reaction leads to the formation of the characteristic oxazolone ring (E-ring) fused to the polyaromatic core. researchgate.netscispace.com By providing different amino acids in the fermentation medium, researchers can influence the structure of the resulting jadomycin, leading to analogues with variations in the oxazolone ring substituent. nih.govwikipedia.orgresearchgate.net Following fermentation, further chemical modifications can be performed on the isolated jadomycin derivatives. acs.org

Modulating the Oxazolone Ring Substituents

The incorporation of various proteinogenic and non-proteinogenic amino acids into the fermentation of S. venezuelae ISP5230 has proven to be an effective method for modulating the substituent on the oxazolone ring. researchgate.netrsc.orgwikipedia.orgresearchgate.netscispace.com This precursor-directed approach leverages the non-enzymatic nature of the amino acid incorporation step. researchgate.netwikipedia.orgscispace.com For instance, using L-isoleucine as the sole nitrogen source leads to this compound. wikipedia.org Studies have shown that substituting L-isoleucine with other amino acids in the culture medium results in the isolation and characterization of jadomycin B analogues with different oxazolone ring substituents. nih.gov The size of the oxazolone ring can even be expanded by using β-amino acids like β-alanine or racemic-3-aminoisobutyric acid, leading to derivatives containing six-membered oxazinanone rings. nih.gov The incorporation of non-natural D-amino acids and synthetic amino acids has also been explored, yielding jadomycin analogues with modified oxazolone rings. nih.gov The incorporation of an amino functionality into a jadomycin, such as through the use of 4-aminophenylalanine enantiomers, offers a site for subsequent derivatization, such as acylation using activated succinimidyl esters, to create small libraries of amide analogues. scispace.com This highlights the potential for further chemical modification after the initial biosynthetic diversification. scispace.com

Glycosylation Modifications and Engineered Analogs

Jadomycin B, a related analogue of this compound, is modified by the glycosylation of the angucyclic backbone with L-digitoxose. wikipedia.org The sugar moiety, L-digitoxose, is appended to the aglycone (like this compound) by the glycosyltransferase JadS. canada.ca Glycosylation plays a crucial role in the biological activity of many angucyclines, and modifying the sugar portion of jadomycins is a strategy for generating analogues with altered properties. researchgate.net

Engineered jadomycin analogues with modified sugar moieties have been successfully generated. researchgate.netnih.govsemanticscholar.org This involves exploring the substrate flexibility of JadS, the glycosyltransferase in jadomycin biosynthesis, towards different non-native NDP-sugar substrates. researchgate.netnih.gov Combinatorial biosynthetic approaches have identified jadomycin B analogues with different sugar moieties. nih.gov Further structural engineering through precursor-directed biosynthesis has yielded additional novel jadomycin analogues. researchgate.netnih.gov Research indicates that JadS is a flexible O-glycosyltransferase capable of utilizing both L- and D-sugars as donor substrates and tolerating structural changes at the C2, C4, and C6 positions of the sugar moiety. researchgate.netnih.gov This flexibility allows for the generation of novel glycosylated jadomycin molecules through glycodiversification studies. researchgate.netnih.gov

Chemical glycosylation approaches have also been investigated as part of efforts to study the structure-activity relationships of jadomycin B. nih.gov De novo asymmetric synthesis has been employed to synthesize glycosyl donors for this purpose. nih.gov

Application of "Click Chemistry" for Jadomycin Analogue Libraries

"Click chemistry" has emerged as a powerful tool for the rapid synthesis of diverse compound libraries, including natural product analogues. researchgate.netacs.org This approach utilizes highly efficient, reliable, and selective reactions between specific functional groups. acs.org The pharmaceutical industry has significantly stimulated the application of click chemistry for generating analogues and hybrids of natural products to explore and enhance their therapeutic potential. researchgate.net

The jadomycin scaffold has been successfully diversified using click chemistry, particularly for the creation of triazole-containing analogues. researchgate.netacadiau.caresearchgate.net This involves introducing a "clickable" handle, such as a terminal alkyne, into the jadomycin structure. researchgate.netacadiau.ca

Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)

The copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) is a widely utilized "click chemistry" reaction due to the ease of installing the reactive components. researchgate.netacs.orgwikipedia.org This reaction efficiently couples terminal alkynes and azides to form 1,4-regioisomers of 1,2,3-triazoles. wikipedia.org

CuAAC has been applied to the synthesis of jadomycin analogue libraries. researchgate.netacadiau.caresearchgate.net One strategy involves biosynthetically incorporating a terminal alkyne functionality into a jadomycin analogue. researchgate.netacadiau.ca This can be achieved by using an alkyne-functionalized amino acid, such as O-propargyl-L-serine, as the sole nitrogen source during the fermentation of S. venezuelae. researchgate.netacadiau.ca The resulting alkyne-containing jadomycin derivative then serves as a precursor for CuAAC reactions with various azides. researchgate.netacadiau.ca This allows for the facile generation of a library of triazole-containing jadomycin analogues. researchgate.netacadiau.ca The CuAAC reaction is typically performed using a copper(II) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., L-ascorbic acid) to generate the active copper(I) species in situ. wikipedia.orgrsc.org

An example of this approach is the synthesis of an eight-member library of jadomycin triazoles by reacting an alkyne-containing jadomycin derivative with a series of azides under CuAAC conditions. acadiau.caresearchgate.net The installed alkyne functionality provides a uniquely reactive handle within the natural product scaffold for this diversification. acadiau.ca

Molecular and Cellular Mechanisms of Action

Interactions with Nucleic Acids: DNA Cleavage and Damage

One significant mechanism proposed for jadomycin (B1254412) cytotoxicity is the indirect cleavage of DNA, a process linked to the generation of reactive oxygen species (ROS). researchgate.netnih.gov Studies utilizing extracellular models with bacterial plasmids have provided evidence for this phenomenon. nih.gov Certain jadomycins exhibit a dependency on copper, facilitating the reduction of Cu(II) to Cu(I), which subsequently drives the production of ROS and consequent DNA damage. researchgate.net

Jadomycin B, a closely related analogue of jadomycin A, has been demonstrated to induce DNA cleavage in the presence of Cu(II) ions without the need for an exogenous reducing agent. acadiau.canih.gov This requirement for Cu(II) mirrors the mechanism of action of bleomycins, glycopeptide antibiotics that cause DNA backbone cleavage through an oxygen-dependent, iron-mediated process. acadiau.ca It is hypothesized that jadomycin B can reduce Cu2+ ions, thereby initiating Fenton-like chemistry that generates reactive oxygen species responsible for DNA damage. acadiau.ca

The efficiency of DNA cleavage by jadomycin B in the presence of Cu(II) has been quantitatively assessed using supercoiled plasmid DNA. The half-maximal effective concentration (EC₅₀) for single-stranded scission was determined to be 1.7 μM, with a half-life (t½) for cleavage of 0.75 hours. acadiau.canih.gov These values exhibited a variability of approximately ±5%, influenced by the specific batches of plasmid DNA and jadomycin used in the experiments. acadiau.canih.gov

Jadomycin B DNA Cleavage (with Cu(II))Value
EC₅₀ (single-strand scission)1.7 μM
t½ (cleavage)0.75 h

While spectroscopic data suggest that jadomycin B does not directly bind to DNA, the observation of optimal cleavage at specific stoichiometric ratios of jadomycin B to Cu(II) implies a weak interaction between jadomycin B and Cu(II) in the presence of DNA. nih.gov

Jadomycins are known to induce the generation of intracellular reactive oxygen species. nih.govresearchgate.net Investigations involving jadomycins B, S, SPhG, and F in MCF7 breast cancer cells revealed a dose-dependent increase in intracellular ROS activity, ranging from 2.5- to 5.9-fold. nih.govnih.gov The co-administration of N-acetyl cysteine (NAC), an antioxidant, led to a reduction in ROS concentrations and a corresponding decrease in the cytotoxic potency of the four jadomycins by a factor of 1.9 to 3.3, confirming the involvement of a ROS-mediated mechanism. nih.govnih.gov The presence of supplementary CuSO₄ enhanced both ROS generation and cytotoxicity for each jadomycin tested, whereas the addition of d-penicillamine, a Cu(II)-chelator, reduced these effects. nih.govnih.gov These findings collectively indicate that the cytotoxicity of jadomycins is associated with the generation of cytosolic superoxide (B77818), mediated by a reaction between Cu(II) and the jadomycin compound. nih.gov This mechanism appears to be conserved across the tested jadomycins and is observed in both drug-sensitive and drug-resistant MCF7 cell lines. nih.gov Furthermore, the use of specific inhibitors targeting antioxidant enzymes such as superoxide dismutase 1, glutathione (B108866) S-transferase, and thioredoxin reductase resulted in enhanced jadomycin-mediated ROS generation and anticancer activity, with the exception of catalase inhibitors. nih.gov

The DNA cleavage induced by jadomycins is considered an indirect process, primarily mediated by the production of reactive oxygen species, including superoxide, singlet oxygen, and hydrogen peroxide. researchgate.net It is proposed that jadomycin B donates electrons to facilitate the reduction of Cu(II) to Cu(I), which subsequently participates in reactions generating various ROS, such as superoxide, hydroxyl radicals, and H₂O₂, ultimately leading to the cleavage of bacterial plasmid DNA. nih.gov In the presence of Cu(II), jadomycin B specifically caused single-strand breaks in supercoiled bacterial plasmid DNA. nih.govacadiau.ca This effect was abrogated by the addition of antioxidants like catalase, superoxide dismutase, or scavengers of hydroxyl radicals and singlet oxygen, strongly suggesting that ROS are the causative agents of the observed DNA cleavage. nih.govacadiau.canih.gov Although the precise mechanistic details of DNA damage by jadomycin B and copper involve multiple oxygen-dependent pathways, the initial reduction of Cu(II) to Cu+ is likely a prerequisite. acadiau.canih.gov Illumination of the phenanthridine (B189435) core of jadomycin B with 308-nm laser light dramatically accelerated the rate of single-strand cleavage, reducing the required time by 98%. acadiau.canih.gov Minor DNA damage was also detected in the absence of copper, suggesting a potential, albeit likely negligible under the experimental conditions, direct interaction between the jadomycin radical cation and DNA. acadiau.canih.gov

Structural variations among different jadomycin analogues can lead to distinct DNA-cleaving properties. For instance, a jadomycin analogue synthesized through the incorporation of S-phenylglycine demonstrated DNA damage in the form of single-strand breaks upon photoactivation with 313 nm light. acadiau.ca The anthraquinone-like moiety within this analogue is thought to play a crucial role in the DNA-strand scission process, potentially through mechanisms involving the abstraction of a hydrogen atom from a deoxyribose sugar in DNA or the oxidation of a DNA base. acadiau.ca

Enzyme Inhibition Profiles

Beyond their ability to induce DNA damage, jadomycins also exert cytotoxic effects by inhibiting key enzymes involved in cellular signaling and the regulation of DNA topology. acadiau.ca

Jadomycins have been identified as inhibitors of topoisomerases. researchgate.net Studies have demonstrated the capacity of jadomycins to inhibit type II topoisomerases, leading to DNA damage and the induction of apoptosis in multidrug-resistant triple-negative breast cancer cells. nih.govresearchgate.net In vitro assays using purified enzymes have shown that jadomycins B, S, and F inhibit the activity of both TOP2α and TOP2β in a concentration-dependent manner, within a range of 160 to 640 µM. cdnsciencepub.com This inhibition prevents the decatenation of circular DNA, potentially resulting in the accumulation of abortive topoisomerase-DNA cleavage complexes. cdnsciencepub.com

In DNA cleavage assays, jadomycin B (640 µM) and jadomycin F (320 µM) specifically enhanced the formation of linear DNA from a supercoiled substrate by TOP2β, indicating selective poisoning of this isoform. cdnsciencepub.com Jadomycin S, however, did not show a similar effect on either TOP2α or TOP2β in these assays. cdnsciencepub.com These findings suggest that jadomycins may exert their anticancer effects, at least in part, by catalytically inhibiting or poisoning TOP2. cdnsciencepub.com The selective poisoning of topoisomerase IIβ by jadomycins B and F leads to the accumulation of DNA double-strand breaks, as evidenced by increased levels of phosphorylated histone H2AX (γH2AX), a marker for double-strand breaks, in breast cancer cells treated with these compounds. nih.govcdnsciencepub.com Notably, the induction of γH2AX by jadomycin S was unaffected by co-treatment with antioxidants or prooxidants, suggesting that these double-strand breaks are not dependent on ROS generation, contrary to earlier hypotheses. nih.govcdnsciencepub.com

Jadomycin Inhibition of Topoisomerase II Activity (Purified Protein Assay)TOP2α InhibitionTOP2β Inhibition
Jadomycin B (160-640 µM)InhibitoryInhibitory
Jadomycin S (160-640 µM)InhibitoryInhibitory
Jadomycin F (160-640 µM)InhibitoryInhibitory
Jadomycin Effect on DNA Cleavage by Topoisomerase II (DNA Cleavage Assay)TOP2α EffectTOP2β Effect
Jadomycin B (640 µM)No effectIncreased linear DNA (selective poisoning)
Jadomycin F (320 µM)No effectIncreased linear DNA (selective poisoning)
Jadomycin SNo effectNo effect

Furthermore, treatment of MDA-MB-231 cells with jadomycins B, S, or F (20 µM for 36 hours) resulted in reduced expression of the TOP2A and TOP2B genes. cdnsciencepub.com Jadomycin S specifically led to a significant decrease in TOP1 gene expression as well. cdnsciencepub.com

Jadomycins have also been implicated as inhibitors of Aurora B kinase (ABK). nih.govresearchgate.net Aurora kinases are vital regulators of mitosis and represent promising targets for cancer therapy due to their critical role in cell division. nih.govaacrjournals.orgnih.gov Aurora B kinase is a key component of the chromosomal passenger complex, which is essential for accurate chromosome alignment and segregation during mitosis. nih.gov Overexpression or aberrant activity of Aurora B is frequently observed in various human tumors and is linked to aggressive disease characteristics. patsnap.comway2drug.com

Virtual screening studies initially suggested jadomycin B as a potential small-molecule inhibitor of human Aurora B kinase. nih.govnih.gov Subsequent in vitro biochemical assays using purified recombinant human Aurora B kinase confirmed that jadomycin B inhibits ABK activity in a dose-dependent manner. nih.govaacrjournals.org Research indicates that jadomycin B competes with ATP for binding to the kinase domain, a finding supported by docking studies. nih.govaacrjournals.org Similar to other known Aurora kinase inhibitors, jadomycin B inhibits the phosphorylation of histone H3 at Ser10 in vivo. nih.govaacrjournals.org Phosphorylation of histone H3 at serine 10 is a known target of Aurora B kinase activity. nih.gov Jadomycins B, S, SPhG, and F all demonstrated inhibition of His3(Ser10) phosphorylation compared to control groups. nih.gov This inhibitory effect was maintained even when ROS activity was suppressed, suggesting that the inhibition of Aurora B kinase is independent of ROS generation. nih.gov

Modulation of Cellular Processes

Jadomycins, including this compound, have been shown to influence various cellular processes, particularly in the context of their cytotoxic and antimicrobial activities. researchgate.netmdpi.com These effects are often linked to their interactions with cellular components and pathways.

Effects on Cell Cycle Progression

Research suggests that jadomycins can impact cell cycle progression. One proposed mechanism for the anti-cancer effect of jadomycin B is through interaction with topoisomerase 2 (TOP2). researchgate.net Studies have hypothesized that jadomycin B, by interacting with TOP2, could act additively with TOP2 poisons and induce cell cycle arrest. researchgate.net While specific details on this compound's direct effects on cell cycle phases are less extensively documented in the provided sources compared to jadomycin B, the shared core structure and proposed TOP2 interaction mechanism suggest a potential influence on cell cycle checkpoints. Aurora kinases (AKs), which are involved in regulating cell cycle progression during mitosis, are also considered critical targets in cancer therapy, and natural products like jadomycin B are under investigation as aurora kinase inhibitors (AKIs). tandfonline.comtandfonline.com Jadomycin B has been shown to inhibit the kinase activity of Aurora-B in vivo and in vitro. aacrjournals.org

Influence on Gene Expression (e.g., Antioxidant Pathways)

Jadomycins have been observed to influence gene expression, particularly concerning cellular antioxidant defense systems. Studies have indicated that jadomycin treatment can scavenge the generation of intracellular reactive oxygen species (ROS) in the superoxide dismutase 1, glutathione, and peroxiredoxin/thioredoxin cellular antioxidant enzyme pathways. researchgate.netmdpi.comnih.gov Blocking these antioxidant pathways may enhance the cytotoxic potency of jadomycins in cancer cells. researchgate.netmdpi.comnih.gov

Quantitative PCR studies have investigated the effect of jadomycin B treatment on the expression of antioxidant-encoding genes. While no change was observed in the mRNA levels of SOD1, SOD2, thioredoxin (Trx), catalase, or nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a significant increase (10.2-fold) in TrxR1 expression was noted in MCF7-CON cells after 24 hours of treatment with jadomycin B. nih.gov This increase in TrxR1 expression may represent a cellular response to increased ROS, potentially activating the Prx/Trx pathway to mitigate oxidative stress and promote survival. nih.gov

Mechanisms of Interacting with Cellular Redox Systems

Jadomycin cytotoxicity involves the generation of cytosolic superoxide via a Cu(II)–jadomycin reaction. mdpi.comnih.gov This mechanism appears to be common to all tested jadomycins and has been observed in both drug-sensitive and drug-resistant breast cancer cells. mdpi.comnih.gov The generation of intracellular ROS, specifically superoxide, is scavenged by cellular antioxidant enzyme pathways like superoxide dismutase 1, glutathione, and peroxiredoxin/thioredoxin systems. mdpi.comnih.gov

One proposed mechanism suggests that jadomycin B acts as a source of electrons for the reduction of Cu(II) to Cu(I). nih.gov This Cu(I) then reacts further to form various ROS, including superoxide, hydroxyl radicals, and H₂O₂, potentially leading to DNA cleavage. nih.govacadiau.ca This copper-dependent mechanism for inducing DNA damage is considered advantageous for potential therapeutic applications due to its dependence on copper, which may lead to better toleration in vivo compared to compounds that interact directly with DNA or copper. acadiau.ca

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies on jadomycins have been crucial in understanding how structural variations influence their biological activities. These studies often focus on modifications to the core angucycline structure, particularly the E-ring and the presence or absence of glycosylation. nih.govjst.go.jpresearchgate.net

Impact of E-Ring Substitution and Amino Acid Type

The jadomycin structure includes an oxazolone (B7731731) ring derived from an incorporated amino acid. nih.govjst.go.jpresearchgate.net The type of amino acid incorporated significantly impacts the biological activity of the resulting jadomycin analogue. researchgate.netnih.gov Substitution of the alkyl side chain on the oxazolone ring of jadomycin B, for instance, has been shown to alter its bioactivity, including antibacterial and DNA cleaving properties. nih.gov Analogues lacking an alkyl side chain on the oxazolone ring have demonstrated significantly reduced activity. nih.gov

The size and nature of the substituent on the E-ring, which is formed by the incorporated amino acid, play a key role in the potency and efficacy of jadomycins. nih.govresearchgate.net While the A, B, C, and D-rings are involved in the anti-cancer effect, structural diversity around the E-ring is particularly influential in modulating activity. nih.govresearchgate.net Jadomycin analogues can be obtained by using different amino acids, including non-natural and non-proteogenic ones, in the growth medium of Streptomyces venezuelae. nih.govresearchgate.net This precursor-directed biosynthesis allows for the generation of a diverse library of jadomycins with varying E-ring substitutions. nih.govcanada.ca

For example, jadomycin S, derived from serine, showed higher potency against certain cancer cell lines compared to jadomycin Ala, which has a simple methyl group on the oxazolone ring. nih.gov The presence of a hydroxyl group in the side chain, as in serine, appears to be important for enhanced activity. nih.gov However, spatial hindrance from additional groups, like the methyl group in threonine (yielding jadomycin T), can potentially lead to lower activity despite the presence of a hydroxyl group. nih.gov Studies have also shown that jadomycins with a triazole group attached to the E-ring exhibit cytotoxicity, whereas those with a non-triazole attachment show little to no activity. nih.govresearchgate.net Generally, large amino acids on the E-ring may hinder precise interaction with cellular targets. nih.gov

Significance of Glycosylation for Biological Activity

The presence or absence of the glycosyl moiety, specifically the L-digitoxose sugar unit typically found at the D-ring, is a critical determinant of jadomycin biological activity. nih.govjst.go.jpresearchgate.net this compound, being the aglycone (non-glycosylated) form, often exhibits different activity profiles compared to its glycosylated counterparts like jadomycin B. nih.govjst.go.jp

Studies have indicated that glycosylation generally increases the biological activity and hydrophilicity of a compound due to the presence of hydroxyl groups on the sugar unit. uky.edu In the case of jadomycins, the sugar moiety plays a key role in bioactivity. nih.gov For instance, jadomycin B shows anti-yeast activity, while this compound is inactive in this regard. nih.gov Cytotoxicity evaluations of jadomycin aglycones (like this compound) and their corresponding glycosides have shown that glycosides tend to exhibit stronger cytotoxic activity against certain tumor cell lines. jst.go.jp However, the structure-activity relationship concerning glycosylation is complex and can vary depending on the specific biological activity and cell type being studied. jst.go.jp

Despite the importance of glycosylation, some studies have shown that related compounds without the amino acid-derived oxazolidine (B1195125) ring but with a glycosyl moiety can still exhibit comparable cytotoxic activity to glycosylated jadomycins. jst.go.jp This suggests that while glycosylation is significant, the interplay between the aglycone structure, the E-ring substitution, and the glycosyl moiety collectively determines the final biological profile. nih.govjst.go.jpresearchgate.net

Effects of Structural Analogues and Ring Expansion

Structural modifications to the jadomycin scaffold, particularly around the E-ring (the oxazolone or expanded ring), significantly influence their biological activity. The E-ring is formed through a potentially non-enzymatic condensation of a biosynthetic aldehyde precursor with an amino acid present in the culture medium nih.goviupac.org. This unique biosynthetic step allows for the generation of a wide array of jadomycin analogues by incorporating different amino acids, including proteinogenic and non-proteinogenic ones nih.goviupac.orgcdnsciencepub.com.

Studies have shown that the presence and nature of the substituent on the E-ring are crucial for activity. For instance, while the 1,3-oxazolidine ring derived from an amino acid is not strictly essential for cytotoxic activity, its presence with a carboxyl group can lead to strong activity jst.go.jp. Jadomycin aglycons, which lack the sugar moiety, tend to exhibit stronger cytotoxic activity compared to their glycosylated counterparts jst.go.jp.

The size of the E-ring can be expanded by using β-amino acids as the nitrogen source in Streptomyces venezuelae cultures nih.gov. Using β-alanine or racemic-3-aminoisobutyric acid, derivatives containing six-membered oxazinanone rings are produced nih.gov. More recent studies have reported the isolation of jadomycin analogues incorporating seven-, nine-, and ten-membered ring structures, demonstrating the potential for non-enzymatic incorporation with linear amino acids of different chain lengths rsc.org. These ring-expanded analogues provide opportunities to study the effect of increasing the size and lipophilicity of the E-ring on biological activity rsc.org.

Research into the structure-activity relationships of jadomycin analogues has revealed that the structure and substitution around the oxazolone ring confer differing antimicrobial activities nih.gov. For example, jadomycins B, L, and F, which have aliphatic or phenyl side chains extending from the oxazolone ring, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. In contrast, jadomycins G and N, which lack a substituent or have a different six-membered ring structure, were less active nih.gov.

The incorporation of different amino acids through precursor-directed biosynthesis has been shown to generate structural diversity and influence the DNA-cleaving properties of jadomycins acadiau.ca. Subtle structural changes introduced this way can lead to marked effects on the DNA-damaging capabilities of these compounds acadiau.ca.

Here is a table summarizing some findings on the effect of structural variations on activity:

Compound NameStructural Feature (E-ring/Glycone)Observed ActivitySource
This compoundAglycone, Oxazolone ringInactive (anti-yeast), Little cytotoxic activity nih.govnih.gov
Jadomycin BGlycosylated, Oxazolone ring (from L-isoleucine)Anti-yeast, Antibacterial, Anticancer, DNA cleaving nih.gov
Jadomycin B AglyconeAglycone, Oxazolone ring (from L-isoleucine)Tend to be more cytotoxic than glycosides jst.go.jp
Jadomycin T AglyconAglycone, Oxazolidine ring (from L-threonine)Tend to be more cytotoxic than glycosides jst.go.jp
Jadomycin analogues with 1,3-oxazolidine ringPresence of 1,3-oxazolidine ring with carboxyl groupShowed strong cytotoxic activity jst.go.jp
Jadomycin analogues with 6-membered oxazinanone ringRing expansion using β-amino acidsProduced nih.gov
Jadomycin analogues with 7-, 9-, 10-membered ringsRing expansion using linear amino acidsProduced, effect on activity being collected rsc.org
Jadomycins B, L, FOxazolone ring with aliphatic or phenyl side chainsMost significant activity against MRSA nih.gov
Jadomycin GOxazolone ring without substituentLeast active against tested bacterial strains nih.gov
Jadomycin NSix-membered ring with two nitrogen atomsLeast active against tested bacterial strains nih.gov
Triazole JadomycinsTriazole group attached to E-ringCytotoxic against various cancer cells nih.gov
Non-triazole JadomycinsNon-triazole group attached to E-ringLittle to no cytotoxic activity nih.gov

Chirality and Diastereomeric Influence on Activity

Jadomycins, particularly those with an oxazolone ring derived from amino acid incorporation, exist as a mixture of diastereomers at the aminal position (C3a) nih.govacadiau.caresearchgate.net. This diastereomeric mixture is a result of the non-enzymatic incorporation of the amino acid into the jadomycin scaffold nih.govnih.gov. NMR analysis and molecular modeling studies have suggested that these diastereomers can equilibrate through a ring-opening event involving an aldehyde intermediate nih.govresearchgate.netacs.org.

The interconversion between the diastereomeric forms (specifically the 3aS and 3aR configurations in jadomycin B) is proposed to occur via the opening of the oxazolone and dihydropyridine (B1217469) rings upon addition of hydroxide (B78521) ions at the carbonyl center acs.org. This dynamic equilibrium between the diastereomers and their ring-open forms has been suggested as a potentially novel mechanism for these molecules to traverse cell membranes acs.org.

Studies investigating the effect of altering the stereochemistry of the incorporated amino acid on antibacterial activity have been conducted nih.gov. When comparing jadomycins derived from L- and D-threonine (Jadomycins T and DT) and L- and D-serine (Jadomycins S and DS), the differences in activity against certain S. aureus strains were minimal (only a factor of 2) nih.gov. This suggests that for these specific analogues and bacterial strains, the change in stereochemistry at the amino acid's chiral center did not lead to a significant difference in activity nih.gov. However, against S. epidermidis C960, jadomycins S and T (derived from L-amino acids) were four times more active than their diastereomeric counterparts (derived from D-amino acids) nih.gov. This indicates that the influence of chirality on activity can be dependent on the specific jadomycin analogue and the target organism nih.gov.

The preference for the 3aS or 3aR conformation in the diastereomeric mixture has been proposed to depend on hydrogen bonding between the C-12 carbonyl group and the incorporated amino acid species researchgate.net. The impact of this dynamic diastereomeric interconversion on the biological activity and function of jadomycins is an ongoing area of investigation acs.org.

While the chiral center of the incorporated amino acid is not inverted or racemized during biosynthesis, the resulting jadomycin exists as a diastereomeric mixture at C3a nih.gov. The ratio of these diastereomers can vary depending on the specific analogue acadiau.ca. For triazole jadomycin analogues, the preference for the 3aS diastereomer ranged between 3:1 and 1:1 acadiau.ca.

The significance of stereochemistry in the activity of antimicrobial agents in general is well-recognized, with stereoisomers often exhibiting different biological activities and pharmacokinetic profiles capes.gov.br. For jadomycins, the interplay between the inherent chirality of the amino acid precursor and the resulting diastereomeric forms of the final compound contributes to the complexity of their structure-activity relationships.

Here is a table showing diastereomeric ratios for some triazole jadomycin analogues:

Product3aS : 3aR RatioSource
264 : 20 acadiau.ca
1155 : 35 acadiau.ca
1260 : 36 acadiau.ca

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization Techniques

Spectroscopic techniques play a vital role in determining the structural identity and purity of jadomycin (B1254412) A. These methods provide detailed information about the molecular composition and arrangement of atoms within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, is a primary technique for the structural elucidation of jadomycin A and its derivatives. NMR provides detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environments and connectivity. Studies on jadomycins have utilized NMR analyses, often recorded on high-field spectrometers (e.g., 500 MHz and 700 MHz), using solvents like CD3OD or CD2Cl2. rsc.orgrsc.orgcanada.ca Chemical shifts are typically reported in parts per million (ppm) and calibrated to the residual solvent peak. rsc.orgcanada.ca

Structural characterization and signal assignments are achieved by analyzing 1H and 13C NMR chemical shifts and multiplicities. rsc.orgcanada.ca Furthermore, two-dimensional NMR experiments are frequently employed to provide comprehensive connectivity information. These include 1H-1H correlated spectroscopy (COSY), 1H-13C heteronuclear single quantum coherence (HSQC), and 1H-13C heteronuclear multiple bond correlation (HMBC). rsc.orgcanada.ca Techniques like nuclear Overhauser effect spectroscopy (NOESY) and rotating frame nuclear Overhauser effect spectroscopy (ROESY) are also used to determine spatial relationships between atoms. rsc.org

NMR spectroscopy has been instrumental in characterizing novel jadomycin compounds and their analogues, confirming the presence of characteristic spin systems such as the A ring, D ring, and the sugar moiety. canada.carsc.org It has also been used to establish the incorporation of different amino acids into the jadomycin scaffold and to study phenomena like the ring-opening dynamics and interconversion between diastereomeric forms of jadomycins. researchgate.netebi.ac.uk

Data from NMR analyses are often presented in tables detailing the 1H and 13C chemical shifts, multiplicities, and coupling constants for each assigned nucleus. For example, studies have provided detailed NMR data for specific jadomycin analogues, aiding in their complete structural characterization. rsc.org

Mass Spectrometry (LC-MS, HR-MS, MS/MS)

Mass spectrometry (MS), often coupled with liquid chromatography (LC), is an essential tool for determining the molecular weight and obtaining fragmentation patterns of this compound and its related compounds. LC-MS allows for the separation of complex mixtures followed by the mass analysis of individual components. Low-resolution LC-MS/MS is commonly used for initial characterization and to confirm the presence of jadomycins. rsc.orgrsc.org

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of the compounds. rsc.orgrsc.org HRMS traces of jadomycins are typically recorded using techniques like electrospray ionization (ESI), often in positive mode (ESI+). rsc.orgrsc.org Accurate mass measurements on molecular ions and fragment ions are critical for structural assignments. americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) provides fragmentation data by colliding selected ions and analyzing the resulting fragments. This technique is invaluable for structural elucidation and confirming the identity of compounds by comparing fragmentation patterns to known standards or predicted structures. rsc.orgrsc.org Enhanced product ion (EPI) scans in positive mode have been used to detect jadomycin ions and their characteristic fragments, such as the aglycone and phenanthroviridin, confirming their identities. rsc.org LC-MS/MS fragmentation patterns often show the cleavage of the sugar moiety and the amino acid groups. rsc.orgresearchgate.net

LC-MS and HRMS have been used to characterize various jadomycin analogues, providing molecular weight information and confirming their structures. rsc.orgscispace.comscholaris.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to measure the absorbance of this compound solutions across a range of wavelengths, providing information about the electronic transitions within the molecule. Jadomycins are colored compounds, which allows for their detection and monitoring using UV-Vis spectroscopy. rsc.org

UV-Vis spectroscopy has been used to monitor the production of colored jadomycins in bacterial cultures by measuring absorbance at specific wavelengths, such as 526 nm. rsc.org

Biochemical and Cellular Assays

Biochemical and cellular assays are employed to investigate the biological activities and mechanisms of action of this compound. These assays provide insights into how this compound interacts with biological targets and affects cellular processes.

DNA Cleavage Assays (e.g., Gel Mobility Shifts)

DNA cleavage assays, including techniques like gel mobility shifts, are used to assess the ability of jadomycins to induce DNA damage. These assays can determine if a compound causes single-strand breaks, double-strand breaks, or other modifications to DNA structure.

Gel mobility shift assays can be used to establish that certain members of the jadomycin family act as DNA cleaving agents. researchgate.netnih.govacadiau.ca These assays involve incubating DNA with the compound of interest and then separating the DNA fragments by gel electrophoresis. Changes in the mobility of DNA bands on the gel indicate cleavage or binding. bakerlab.orgglenresearch.com

Studies have shown that subtle structural changes in jadomycins, often resulting from precursor-directed biosynthesis, can lead to marked effects on their DNA-damaging properties. researchgate.netnih.govacadiau.ca For instance, some jadomycins have been shown to induce single-strand cleavage of duplex DNA in a copper-dependent manner. acadiau.ca Other analogues have demonstrated DNA damage upon photoactivation. acadiau.ca

While the direct DNA cleavage mechanism of this compound itself is a subject of ongoing research, studies on jadomycin analogues provide valuable insights into the potential for DNA interaction within this class of compounds. researchgate.netnih.govacadiau.ca

Reactive Oxygen Species Measurement Assays

Reactive Oxygen Species (ROS) measurement assays are used to quantify the levels of ROS generated by cells treated with this compound. Increased ROS levels can indicate oxidative stress, which is a potential mechanism of cytotoxicity for some compounds.

Jadomycins are known inducers of reactive oxygen species, which likely contributes to their cytotoxicity. cdnsciencepub.comresearchgate.net Assays to quantify ROS generation have been performed using various jadomycins in cancer cell lines. nih.govnih.gov

ROS activity can be quantified by measuring the fluorescence of indicator dyes, such as CM-DCF, in treated cells. researchgate.netnih.gov Studies have shown that jadomycin treatments can lead to a dose-dependent increase in intracellular ROS activity in breast cancer cells. researchgate.net

Data from these assays often demonstrate a correlation between jadomycin concentration and the fold change in ROS activity relative to control groups. researchgate.netnih.gov For example, specific concentrations of certain jadomycins have been shown to significantly increase intracellular ROS activity. researchgate.net This suggests that ROS induction is a significant mechanism by which jadomycins exert their biological effects. researchgate.netnih.gov

Enzyme Activity and Inhibition Assays

Enzyme activity and inhibition assays have been employed to understand the biological mechanisms of jadomycins and the functions of enzymes involved in their biosynthesis. Studies have investigated the effects of jadomycins on various enzymes, particularly in the context of their cytotoxic activities. For instance, jadomycins have been shown to inhibit type II topoisomerases. researchgate.netresearchgate.net Assays using purified protein have demonstrated that jadomycins B, S, and F concentration-dependently inhibited TOP2α and TOP2β activity, preventing the enzymatic cleavage of catenated DNA to decatenated DNA. cdnsciencepub.com This suggests an accumulation of topoisomerase cleavage complexes. cdnsciencepub.com In DNA cleavage assays, jadomycins B or F selectively increased the formation of linear DNA from a supercoiled precursor by TOP2β, with no effect on TOP2α, while jadomycin S did not affect either isoform. cdnsciencepub.com These findings provide initial evidence that jadomycins may exert their anticancer effect through the catalytic inhibition or poisoning of TOP2, although these studies were predominantly conducted using acellular enzymatic assays. cdnsciencepub.com

Enzyme activity assays are also crucial in dissecting the jadomycin biosynthetic pathway. For example, studies have investigated the function of oxygenases like JadF, JadG, and JadH through enzymatic assays. nih.gov These assays, coupled with in vivo and in vitro bioconversion experiments, have helped establish the roles of these enzymes in converting intermediates like UWM6 to this compound. nih.gov JadH, for instance, has been identified as a bifunctional oxygenase/dehydrase through enzymatic studies. nih.gov

Molecular Biology and Genetic Techniques

Molecular biology and genetic techniques are indispensable tools for studying the biosynthesis of this compound, particularly concerning the jad gene cluster in Streptomyces venezuelae. These techniques allow for the analysis, manipulation, and profiling of genes involved in the production of this natural product.

Gene Cluster Analysis and Manipulation

The jadomycin biosynthetic gene cluster (jad BGC) in Streptomyces venezuelae is well-characterized. wikipedia.org Analysis of this gene cluster has revealed the presence of genes responsible for type II polyketide synthase (T2PKS) assembly, which generates the angucycline backbone, and genes involved in the biosynthesis of the dideoxy sugar L-digitoxose, which is attached to some jadomycin analogs like jadomycin B. wikipedia.org Key genes within the cluster, such as jadA, jadB, jadC, jadD, jadE, jadI, and jadJ, are implicated in the PKS pathway. nih.gov Regulatory genes like jadR1, jadR2, and jadR3 are also part of the cluster and play a role in controlling jadomycin production. bohrium.comnih.gov

Manipulation of the jad gene cluster through techniques like gene inactivation and heterologous expression has been instrumental in understanding the function of individual genes and enzymes in the biosynthetic pathway. nih.govnih.gov For example, disruption of specific genes within the cluster has allowed researchers to identify accumulated intermediates and deduce the enzymatic steps involved in the biosynthesis. nih.govnih.gov Heterologous expression of the jad PKS gene cluster in host organisms like Streptomyces lividans has also been used to study the production of intermediates such as UWM6. nih.gov

Targeted Gene Inactivation and Mutagenesis

Targeted gene inactivation and mutagenesis are widely used approaches to investigate the function of specific genes within the jadomycin biosynthetic cluster. By disrupting a particular gene, researchers can observe the effect on jadomycin production and identify the role of the encoded protein. For instance, insertional mutagenesis has been employed to inactivate genes in Streptomyces venezuelae. bohrium.com Disruption of the jadH gene, encoding an oxygenase, in S. venezuelae resulted in the accumulation of 2,3-dehydro-UWM6, indicating the role of JadH in a later step of the biosynthesis. nih.gov Similarly, disruption of the jadM gene, encoding a phosphopantetheinyl transferase, significantly reduced jadomycin B production, highlighting its importance for efficient biosynthesis. microbiologyresearch.org Targeted gene inactivation strategies, often based on PCR targeting systems, involve replacing a specific gene sequence with an antibiotic resistance cassette. nih.gov

Mutagenesis, including random mutagenesis, coupled with reporter-guided selection systems, has also been applied to activate silent natural product biosynthesis pathways, including the jad gene cluster. researchgate.net This approach can help identify genetic elements that regulate the expression of the cluster. researchgate.net

Gene Expression Profiling (e.g., PCR Arrays, Quantitative PCR)

Gene expression profiling techniques, such as quantitative PCR (qPCR) and reverse transcription PCR (RT-PCR), are used to measure the transcription levels of genes involved in jadomycin biosynthesis under different conditions or in different mutant strains. This provides insights into the regulation of the jad gene cluster. For example, RT-PCR has been used to examine the expression of regulatory genes like jadJ and biosynthetic genes like jadA and jadM in wild-type and RNase mutant strains of S. venezuelae to understand the impact of RNases on jadomycin production. asm.org

qPCR has been utilized to quantify the relative expression of target genes within biosynthetic clusters, often using a housekeeping gene like hrdB as an internal control. nih.gov This allows for the comparison of gene expression levels between different samples or strains. nih.gov Studies have used qPCR to determine that jadomycins can reduce the expression of TOP2A and TOP2B genes in cancer cells, suggesting a regulatory effect on host cell machinery. cdnsciencepub.com

Chromatographic Purification and Isolation Methods

Chromatographic methods are essential for the purification and isolation of this compound from complex biological matrices, such as bacterial culture extracts. Due to the colored nature of jadomycins, their purification can often be monitored visually, although UV detection at specific wavelengths is also commonly used. rsc.orgrsc.orgscispace.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of jadomycins. HPLC is used to monitor jadomycin production in culture extracts, assess the purity of isolated compounds, and perform semi-preparative purification. nih.govrsc.orgscispace.com Various HPLC systems and columns have been employed, including reversed-phase C18 columns. nih.govrsc.orgscispace.com

HPLC parameters, such as the mobile phase composition and gradient, are optimized to achieve separation of this compound from other compounds in the extract. For instance, gradients of water and acetonitrile (B52724), often with acidic modifiers like trifluoroacetic acid, are commonly used. nih.gov Detection of jadomycins during HPLC is typically done by monitoring absorbance at wavelengths around 254 nm or 526 nm, the latter corresponding to the color of the compounds. rsc.orgrsc.orgscispace.com

HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) provides a powerful tool for the identification and quantification of jadomycins in crude extracts and during purification. rsc.orgrsc.orgscispace.comfrontiersin.org This hyphenated technique allows for the determination of the molecular weight of the eluting compounds, aiding in their identification and the detection of different jadomycin analogs. rsc.orgrsc.orgscispace.comfrontiersin.org

Chromatographic purification strategies often involve multiple steps. Initial extraction of crude natural products from culture media can be followed by various chromatographic techniques, including flash chromatography using silica (B1680970) columns and preparative thin layer chromatography (TLC), before final purification by HPLC. rsc.orgrsc.orgscispace.com Size-exclusion chromatography using resins like Sephadex LH-20 has also been used for the final purification of jadomycins. rsc.orgamazonaws.com

Here is a summary of some chromatographic methods and conditions used in jadomycin research:

MethodStationary PhaseMobile PhaseDetection MethodApplicationSource Index
HPLCC18 (e.g., Agilent Zorbax 5 µm Rx-C18)Water with 0.1% TFA / Acetonitrile with 0.1% TFA gradientUV (254 nm, 526 nm)Monitoring production, purity analysis, semipreparative purification nih.govrsc.orgscispace.com
LC-MS/MSReversed phase (e.g., Phenomenex Kinetic 2.6 µm Hilic)Acetonitrile / Aqueous ammonium (B1175870) acetate (B1210297)ESI+ MSIdentification and quantification rsc.orgfrontiersin.orgfrontiersin.org
Flash ChromatographyNormal phase silicaDichloromethane (B109758) / Methanol (B129727) gradientVisual, TLCInitial purification rsc.orgrsc.orgamazonaws.com
Preparative TLCNormal phase silicaMethanol in Dichloromethane, EtOAc/CH3OH/H2OVisual, UVPurification step rsc.orgrsc.orgamazonaws.com
Size-Exclusion ChromatographySephadex LH-20MethanolNot specifiedFinal purification rsc.orgamazonaws.com

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a widely employed technique in the purification of natural products, including the complex angucycline antibiotics of the jadomycin family. It serves as a valuable step, often following initial extraction or flash chromatography, to further isolate and purify this compound and its various derivatives from crude extracts. rsc.orgscispace.comacadiau.cacanada.caresearchgate.netrsc.org

The methodology typically involves the use of normal phase silica gel plates. These plates are commonly glass-backed, providing a rigid support, and feature a relatively thick layer of silica, often 1000 µm (1 mm), compared to analytical TLC plates. rsc.orgrsc.orgrsc.orgaga-analytical.com.pl Standard plate dimensions of 20 x 20 cm are frequently utilized. rsc.orgrsc.orgrsc.org

For the application of the crude material onto the preparative TLC plate, the extract containing the jadomycins is dissolved in a minimal volume of a suitable solvent, such as methanol in dichloromethane, and carefully spotted along the baseline. rsc.orgscispace.comrsc.org One distinct advantage when working with jadomycins is their inherent color, typically appearing as burgundy or purple bands. This characteristic coloration eliminates the need for chemical stains or UV visualization to monitor the separation progress and locate the target compounds on the plate. rsc.orgacadiau.carsc.orgrsc.orgnih.gov

Various solvent systems have been reported for the preparative TLC purification of jadomycins, reflecting the need to optimize separation based on the specific compound and co-occurring impurities. Common mobile phases include mixtures of methanol and dichloromethane, such as 15% methanol in dichloromethane or 10% methanol in dichloromethane. rsc.orgcanada.carsc.org Mixed solvent systems involving ethyl acetate (EtOAc) and acetonitrile (CH3CN) with or without water are also effective. Examples include a system of 5:5:1 CH3CN/EtOAc/H2O scispace.com and a two-step elution process starting with 1:1 EtOAc:CH3CN followed by 5:5:1 EtOAc:CH3CN:H2O after air-drying the plate rsc.org. In some protocols, repeated development of the plate in the same solvent system is performed to enhance the separation efficiency. canada.carsc.org

Following chromatographic development, the separated colored band corresponding to the desired jadomycin compound is carefully scraped from the silica gel layer on the glass plate. canada.carsc.org The compound is then recovered from the scraped silica by elution using a solvent in which the jadomycin is soluble, typically methanol. canada.carsc.org

Research findings highlight the utility of preparative TLC as an effective purification step. For instance, in the purification of Jadomycin Hep (1) and Jadomycin Non (2), preparative TLC using 15% methanol in dichloromethane was employed after flash chromatography, yielding significant amounts of crude natural product before a second preparative TLC step with a different solvent system. rsc.org The subsequent two-step preparative TLC (1:1 EtOAc:CH3CN followed by 5:5:1 EtOAc:CH3CN:H2O) further purified the material. rsc.org Similarly, Preparative TLC with 5% methanol in CH2Cl2 (developed three times) and subsequently with 1:1 EtOAc/CH3CN (developed twice) was used in the purification of L-digitoxosyl-phenanthroviridin, a jadomycin-like analogue. canada.ca Preparative TLC has also been successfully applied to the purification of synthetic jadomycin derivatives. acadiau.caresearchgate.net

The amounts of material isolated can vary depending on the initial crude extract quantity and the specific jadomycin derivative being purified. For example, after a 15% methanol in dichloromethane preparative TLC step, 110.2 mg of crude Jadomycin Hep (1) and 35.6 mg of crude Jadomycin Non (2) were isolated from initial larger quantities. rsc.org A subsequent preparative TLC step yielded 53.3 mg of crude Jadomycin Hep (1) and 29.8 mg of crude Jadomycin Non (2). rsc.org Preparative TLC using 5:5:1 CH3CN/EtOAc/H2O yielded 26.7 mg, 17.0 mg, and 17.8 mg of different jadomycin 4-amino-L-phenylalanine derivatives in various purification schemes. scispace.com

The effectiveness of different solvent systems can be qualitatively assessed by monitoring separations using analytical TLC, where Rf values provide an indication of compound migration. For example, Jadomycin 4-amino-L-phenylalanine has an reported Rf value of 0.25 in 5:5:1 CH3CN/EtOAc/H2O scispace.com, while Jadomycin Non (2) and Jadomycin Hep (1) have an Rf of 0.45 in 10% CH3OH in DCM rsc.org.

The following table summarizes some reported solvent systems used in the preparative TLC of jadomycins:

Compound(s) PurifiedStationary PhasePlate ThicknessSolvent System(s)NotesSource
Jadomycin Hep (1), Jadomycin Non (2), Jadomycin 7-aminooctanoic acid (3)Silica gel1000 µm15% methanol in dichloromethaneFirst preparative TLC step rsc.org
Jadomycin Hep (1), Jadomycin Non (2), Jadomycin 7-aminooctanoic acid (3)Silica gel1000 µm1:1 EtOAc:CH3CN then 5:5:1 EtOAc:CH3CN:H2OSecond preparative TLC step, two-step elution rsc.org
Jadomycin 4-amino-L-phenylalanine derivativesSilica gel1000 µm5:5:1 CH3CN/EtOAc/H2OUsed after column chromatography scispace.com
Jadomycin OPS (2) and triazole analoguesNormal-phase silica gelNot specifiedNot specifiedUsed for purification acadiau.caresearchgate.net
L-digitoxosyl-phenanthroviridin (1)Silica gelNot specified5% methanol in CH2Cl2Developed three times canada.ca
L-digitoxosyl-phenanthroviridin (1)Silica gelNot specified1:1 EtOAc/CH3CNDeveloped twice canada.ca
Jadomycin DSSilica gel1000 µm10% methanol in DCMUsed after column chromatography rsc.org

Preparative TLC is thus a fundamental and effective technique for the purification of jadomycins, leveraging their colored nature for visualization and utilizing normal phase silica with various solvent systems to achieve separation from other components in crude extracts.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Jadomycin (B1254412) Analogues

The design and synthesis of novel jadomycin analogues represent a key area of research aimed at exploring the structure-activity relationships and potentially enhancing their biological properties. Jadomycin analogues can be obtained through the incorporation of different amino acids into the growth medium of Streptomyces venezuelae. nih.govnih.gov This process, notably, involves a non-enzymatic step in the biosynthetic pathway, which allows for the incorporation of a variety of amino acids, including natural, non-proteinogenic, and synthetic ones. wikipedia.orgscispace.com

Researchers have successfully synthesized jadomycin analogues with expanded E-rings by utilizing β-amino acids like β-alanine or racemic-3-aminoisobutyric acid, resulting in derivatives containing six-membered oxazinanone rings. nih.gov More recent studies have reported the production, isolation, and characterization of jadomycins with seven-, nine-, and ten-membered E-rings through the incorporation of linear amino acids of differing chain lengths, such as 4-aminobutanoic acid, 6-aminohexanoic acid, and 7-aminoheptanoic acid. rsc.org These expanded ring systems represent unique natural product scaffolds. rsc.org

Total synthesis approaches have also been developed to access jadomycin A and its analogues. jst.go.jpnih.gov One method involves the reaction of aryl-1,4-naphthoquinones with L-isoleucine, followed by oxidation and deprotection steps. jst.go.jp Another approach utilizes a 6π-electron electrocyclic ring closure and subsequent hemi-aminal ring closure to construct the core ring system. nih.gov These synthetic strategies are crucial for generating a diverse library of analogues and for validating proposed biosynthetic steps. jst.go.jpnih.gov

In-Depth Elucidation of Remaining Biosynthetic Steps and Enzymes

While the jadomycin biosynthetic gene cluster is relatively well-characterized, involving a type II polyketide synthase (T2PKS) system for the angucycline core and a dideoxy sugar pathway for the L-digitoxose unit (in the case of glycosylated jadomycins), some steps and the enzymes responsible remain to be fully elucidated. nih.govwikipedia.org The incorporation of the amino acid to form the E-ring is a notable non-enzymatic step, which is unusual in biosynthesis. wikipedia.orgscispace.com However, the precise mechanism and the role of surrounding enzymatic machinery in facilitating this reaction are still under investigation. nih.gov

Studies have implicated JadG, an FAD-dependent oxygenase, in the ring cleavage necessary for amino acid incorporation. wikipedia.org JadI, a cyclase, has been characterized and shown to be involved in the construction of the ABCD rings of jadomycin. nih.gov Research involving gene deletions and the analysis of intermediates like UWM6 and prejadomycin have provided insights into the pathway, suggesting that rabelomycin (B1204765) may not be a direct intermediate as initially thought. nih.gov JadF is proposed to be a bifunctional enzyme involved in the dehydration of UWM6 to prejadomycin and oxygenation. nih.gov Although the exact enzyme(s) responsible for the B-ring opening of dehydrorabelomycin (B1670205) are not definitively identified, a combination of JadF, JadH, and JadG is assumed to play a role. nih.gov JadH has been identified as a bifunctional oxygenase/dehydrase involved in the conversion of angucycline intermediates to the jadomycin aglycone. nih.gov JadG has been firmly identified as the enzyme catalyzing the B ring opening reaction, requiring FMNH₂ or FADH₂ as cofactors. ebi.ac.uk

Further research is needed to fully understand the complex interplay of enzymes and spontaneous reactions that lead to the final jadomycin structure, particularly the detailed mechanism of the non-enzymatic amino acid incorporation and the roles of other genes in the cluster.

Mechanistic Insights into Selectivity of Biological Activity

Understanding the mechanistic basis for the selective biological activity of this compound and its analogues is crucial for their development as therapeutic agents. Jadomycins exhibit a range of bioactivities, including cytotoxic and antibacterial properties. wikipedia.org The presence or absence of the L-digitoxose sugar moiety significantly impacts the bioactivity, with jadomycin B showing anti-yeast activity while this compound is inactive in this regard. nih.gov

The structural diversity achieved through the incorporation of different amino acids also leads to variations in biological activity. Studies have shown that different jadomycin analogues can exhibit diverse DNA-cleaving capacities, suggesting distinct mechanisms of action within this family of compounds. acadiau.ca For instance, jadomycin B has been shown to induce DNA cleavage in the presence of copper ions. acadiau.ca

Investigating the molecular targets and binding interactions of different jadomycin analogues is essential for elucidating their selective actions. Computational approaches, such as molecular docking, have been employed to study the binding of jadomycin B to proteins like human FN3K, suggesting potential interactions with specific binding sites. iu.edu Further detailed mechanistic studies, including target identification and binding kinetics, are required to fully understand how structural variations influence the selectivity and potency of jadomycin analogues against different biological targets.

Exploitation of Non-Traditional Amino Acid Incorporation for Structural Diversity

The unique non-enzymatic amino acid incorporation step in jadomycin biosynthesis presents a significant opportunity to generate structural diversity through precursor-directed biosynthesis. wikipedia.orgscispace.com By supplying different amino acids, including non-proteinogenic and synthetic ones, in the culture medium of Streptomyces venezuelae, researchers can produce a wide array of jadomycin analogues with varied E-ring structures. nih.govnih.govscholaris.ca

This methodology has been successfully used to incorporate a variety of amino acids, leading to a library of over 70 jadomycin compounds. scholaris.caresearchgate.net Examples include the incorporation of aromatic, polar, and aliphatic amino acids. nih.gov The ability to incorporate linear amino acids of different lengths has resulted in jadomycins with expanded ring systems (seven- to ten-membered rings), which are structurally unique. rsc.org The incorporation of amino acids with specific chemical handles allows for further chemical derivatization, expanding the structural landscape of jadomycins. scispace.com

Future efforts in this area will likely focus on exploring a broader range of non-traditional amino acids, including those with diverse functional groups and stereochemistries, to create novel jadomycin structures with potentially enhanced or altered biological activities. Understanding the scope and limitations of this non-enzymatic incorporation process is also an ongoing area of research. rsc.org

Development of Advanced Synthetic Biology Tools for Enhanced Diversification and Production

Synthetic biology approaches offer powerful tools for manipulating biosynthetic pathways to enhance the production of natural products and generate novel derivatives. For jadomycin biosynthesis, synthetic biology can be applied to optimize the production host, engineer the biosynthetic gene cluster, and introduce new enzymatic capabilities.

Strategies could involve optimizing the expression of key biosynthetic genes, enhancing the supply of precursors, or reducing the production of competing metabolites. Given that jadomycin production is influenced by nutrient and stress conditions, synthetic biology could be used to engineer strains that produce higher yields under more controlled or efficient conditions. nih.gov

Furthermore, synthetic biology can facilitate the diversification of jadomycin structures beyond the limitations of precursor-directed biosynthesis. This could involve introducing genes encoding enzymes that modify the jadomycin scaffold at different positions or catalyze novel reactions. For example, engineering glycosyltransferases with altered substrate specificity could lead to the production of jadomycins with different sugar moieties, which are known to influence bioactivity. researchgate.net While the amino acid incorporation is non-enzymatic, synthetic biology might explore ways to influence this step or introduce enzymatic steps that allow for the incorporation of a wider range of molecules.

Comprehensive Pharmacophore Modeling and Ligand Design for Specific Targets

Computational approaches, such as pharmacophore modeling and ligand design, are valuable tools for understanding the molecular basis of jadomycin activity and guiding the design of new analogues with improved properties and selectivity. Pharmacophore models represent the essential features of a molecule required for binding to a specific biological target. youtube.comresearchgate.net

By developing pharmacophore models for this compound and its active analogues against known targets (e.g., Aurora kinase, FN3K), researchers can identify the key structural features responsible for binding and activity. iu.edumolbiolcell.orgresearchgate.net These models can then be used to virtually screen large libraries of compounds to identify potential new leads or to guide the rational design of novel jadomycin analogues with optimized interactions with the target.

Ligand design approaches, often coupled with molecular docking and dynamics simulations, can provide detailed insights into the binding pose and stability of jadomycin analogues in the active site of their targets. iu.eduresearchgate.net This information can inform the synthesis of analogues with predicted enhanced binding affinity or altered selectivity. Computational studies can also help in understanding the mechanistic insights into selectivity by comparing the binding interactions of different analogues with multiple targets. iu.edu

Future work in this area will involve developing more sophisticated pharmacophore models based on a wider range of active and inactive jadomycin analogues and utilizing advanced computational techniques to predict the activity and potential off-target effects of newly designed compounds before their synthesis.

Q & A

Q. What are the key methodological considerations for synthesizing jadomycin A in laboratory settings?

this compound synthesis requires precise control of fermentation conditions (e.g., carbon/nitrogen sources, pH, temperature) and stress-inducing agents (e.g., ethanol, antibiotics) to activate the Streptomyces venezuelae biosynthetic pathway . Researchers should design experiments using fractional factorial designs to optimize yield while documenting variations in secondary metabolite profiles. Standard protocols include HPLC for purification and LC-MS/NMR for structural validation .

Q. How can researchers validate the bioactivity of this compound against antibiotic-resistant pathogens?

Bioactivity assays should follow CLSI guidelines for minimum inhibitory concentration (MIC) testing, using standardized bacterial strains (e.g., Staphylococcus aureus MRSA) and controls (e.g., vancomycin). Include time-kill kinetics and biofilm disruption assays to assess bacteriostatic vs. bactericidal effects. Replicate experiments ≥3 times to ensure statistical significance .

Q. What are the best practices for characterizing this compound’s molecular mechanisms using omics approaches?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways in bacterial cells. Use knockout mutants (e.g., S. aureus efflux pump-deficient strains) to isolate this compound’s mode of action. Validate findings with gene expression assays (qPCR) and protein interaction studies (SPR/BLI) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s cytotoxicity in eukaryotic models?

Contradictions often arise from variations in cell lines (e.g., HepG2 vs. HEK293) or assay conditions (e.g., serum concentration, exposure time). Apply the FINER framework to refine hypotheses:

  • Feasibility : Use high-content screening (HCS) to quantify apoptosis/necrosis ratios.
  • Novelty : Compare cytotoxicity mechanisms to structurally similar angucyclines (e.g., gilvocarcin).
  • Ethics : Adhere to OECD guidelines for in vitro toxicology testing .

Q. What experimental designs are recommended for optimizing this compound yield in scaled-up fermentations?

Employ response surface methodology (RSM) with central composite designs to model interactions between critical parameters (e.g., aeration, agitation, precursor feeding). Monitor real-time dissolved oxygen and redox potential using bioreactor sensors. Validate scalability with fed-batch vs. continuous fermentation trials .

Q. How can in silico models improve the understanding of this compound’s structure-activity relationships (SAR)?

Use molecular docking (AutoDock Vina) to predict binding affinities for bacterial targets (e.g., DNA gyrase, ribosomes). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes. Cross-reference predictions with mutagenesis data to identify critical functional groups .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy studies of this compound?

Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Design PK/PD studies in rodent models:

  • Measure plasma half-life via LC-MS.
  • Use neutropenic thigh infection models to correlate dosing with bacterial load reduction.
  • Apply PICO framework to define population (infected mice), intervention (this compound dosage), comparator (vancomycin), and outcomes (CFU counts) .

Methodological Frameworks

How to formulate a robust research question for studying this compound’s ecological roles in soil microbiomes?

Use the SPIDER framework:

  • Sample : Soil isolates from antibiotic-rich environments.
  • Phenomenon of Interest : Horizontal gene transfer of jadomycin biosynthetic clusters.
  • Design : Metagenomic sequencing coupled with functional metatranscriptomics.
  • Evaluation : Comparative genomics of Streptomyces spp.
  • Research type : Exploratory and mechanistic .

Q. What criteria ensure reproducibility in this compound research?

  • Documentation : Publish raw spectral data (NMR, MS) in public repositories (e.g., Metabolomics Workbench).
  • Materials : Deposit engineered strains in culture collections (e.g., ATCC) with accession numbers.
  • Statistical rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .

Ethical and Reporting Standards

Q. How to structure a manuscript on this compound to meet journal guidelines (e.g., Journal of Natural Products)?

Follow IMRaD format:

  • Introduction : Link this compound’s novelty to gaps in angucycline literature.
  • Methods : Specify fermentation conditions, analytical parameters (HPLC gradients, MS ionization modes).
  • Results : Include tables comparing MIC values across strains and figures showing SAR models.
  • Discussion : Contrast findings with prior studies on jadomycin B/C and propose biosynthetic engineering strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.